Ethyl 2-chloro-5-cyano-6-methylnicotinate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-chloro-5-cyano-6-methylnicotinate can be synthesized through a multi-step process involving the chlorination, cyanation, and esterification of nicotinic acid derivatives. The reaction conditions typically involve the use of reagents such as thionyl chloride, sodium cyanide, and ethanol under controlled temperature and pressure .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reagents are mixed and reacted under optimized conditions to ensure high yield and purity. The process is monitored using advanced analytical techniques to maintain consistency and quality .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group in this compound can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed:
Substitution: Formation of substituted nicotinates.
Reduction: Formation of ethyl 2-amino-5-cyano-6-methylnicotinate.
Oxidation: Formation of ethyl 2-chloro-5-cyano-6-carboxynicotinate.
Scientific Research Applications
Ethyl 2-chloro-5-cyano-6-methylnicotinate is widely used in scientific research due to its versatile chemical properties . Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-5-cyano-6-methylnicotinate involves its interaction with specific molecular targets such as enzymes and receptors . It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 2-chloro-5-cyano-6-methylnicotinate can be compared with other similar compounds such as:
- Ethyl 2-chloro-5-cyano-6-methylpyridine-3-carboxylate
- 6-Chloro-5-(ethoxycarbonyl)-2-methylnicotinonitrile
- 2-Chloro-5-cyano-3-(ethoxycarbonyl)-6-methylpyridine
Uniqueness: this compound is unique due to its specific substitution pattern on the nicotinate ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 2-chloro-5-cyano-6-methylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-3-15-10(14)8-4-7(5-12)6(2)13-9(8)11/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAPYXHAXWXNDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C#N)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101215859 | |
Record name | Ethyl 2-chloro-5-cyano-6-methyl-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101215859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75894-43-8 | |
Record name | Ethyl 2-chloro-5-cyano-6-methyl-3-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75894-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-chloro-5-cyano-6-methyl-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101215859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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